3,5-dimethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines are known for their synthetic potential and are considered promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines has been reported in various ways . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidines can undergo various chemical reactions. For instance, they can undergo oxidative coupling via reaction with Lawesson’s reagent in DMSO at room temperature . Also, they can react with hydrazonoyl chloride derivatives .Scientific Research Applications
Antibacterial Properties
Research has shown that compounds containing a sulfonamido moiety, similar to 3,5-dimethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isoxazole-4-sulfonamide, exhibit significant antibacterial activity. For example, Azab et al. (2013) synthesized heterocyclic compounds with a sulfonamido group, demonstrating high antibacterial activities against various bacteria, including Escherichia coli and Staphylococcus aureus (Azab, Youssef, & El-Bordany, 2013).
Tautomeric Studies
The tautomeric forms of molecules like this compound are crucial in understanding their pharmaceutical and biological activities. Erturk et al. (2016) investigated the tautomeric behavior of a similar sulfonamide derivative, enhancing the understanding of its biological properties (Erturk, Gumus, Dikmen, & Alver, 2016).
Antitubercular Activities
Compounds related to this compound have been studied for their antitubercular properties. Cai et al. (2016) synthesized novel 5H-thiazolo[3,2-a]pyrimidin-5-ones and evaluated their antibacterial and antitubercular activities, finding some compounds showing significant activities against tuberculosis (Cai et al., 2016).
Anti-biofilm Properties
The derivative of thiadiazolo[3,2-a]pyrimidin, closely related to the chemical structure of interest, has been explored for anti-biofilm properties. Olar et al. (2020) demonstrated that embedding such compounds in Fe3O4@C18 core-shell nanocoatings significantly increased protection against Candida albicans biofilms, suggesting potential applications in combating biofilm-associated fungal infections (Olar et al., 2020).
Antitumor Activity
Some derivatives of this compound have been examined for their antitumor activities. For instance, Aly (2009) synthesized novel thiosemicarbazide derivatives, some of which exhibited remarkable antitumor activity against MCF7 (breast) human cells (Aly, 2009).
Future Directions
Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines . They have a huge synthetic potential and can be readily modified by the introduction of new binding sites . Therefore, future research could focus on exploring these modifications and their potential applications in drug design.
Properties
IUPAC Name |
3,5-dimethyl-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c1-10-8-16(23)22-15(9-27-18(22)19-10)13-4-6-14(7-5-13)21-28(24,25)17-11(2)20-26-12(17)3/h4-9,21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJRLUPLSQEYTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)C4=C(ON=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.